

The Selective ALK5 Inhibitor EW-7195: A Technical Overview

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Compound of Interest		
Compound Name:	EW-7195	
Cat. No.:	B15613389	Get Quote

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Introduction

EW-7195 is a potent and selective small molecule inhibitor of the Transforming Growth Factor- β (TGF- β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF- β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in a variety of pathologies, most notably in promoting tumor progression and metastasis at advanced stages of cancer.[1] **EW-7195** has emerged as a valuable research tool and a potential therapeutic agent for its ability to specifically target ALK5 and modulate the downstream effects of TGF- β signaling. This document provides a comprehensive technical guide to the molecular target, mechanism of action, and experimental characterization of **EW-7195**.

Molecular Target and Selectivity

The primary molecular target of **EW-7195** is the serine/threonine kinase domain of ALK5.[2][3] By inhibiting ALK5, **EW-7195** effectively blocks the initiation of the canonical TGF-β signaling cascade.

Quantitative Kinase Inhibition Data



EW-7195 demonstrates high potency for ALK5 and significant selectivity over other kinases, including the structurally related p38α mitogen-activated protein kinase.[3]

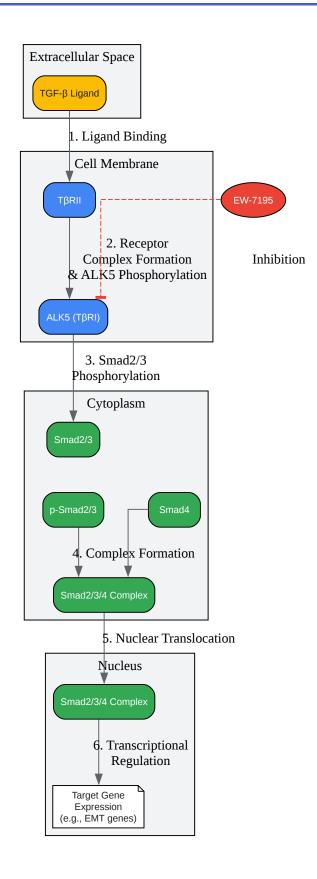
Kinase Target	IC50 (nM)	Selectivity vs. p38α
ALK5 (TGF-βRI)	4.83[2][3]	>300-fold[3]
p38α	>1,449	1

Mechanism of Action: The TGF-β/Smad Signaling Pathway

TGF-β signaling is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the TGF-β type I receptor (ALK5).[2] Activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[2] This phosphorylation event triggers the formation of a complex between the R-Smads and the common mediator Smad (co-Smad), Smad4. The resulting Smad complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in cellular processes such as the Epithelial-to-Mesenchymal Transition (EMT).[1][2]

EW-7195, by inhibiting the kinase activity of ALK5, prevents the phosphorylation of Smad2 and Smad3.[2] This blockade inhibits the formation and nuclear translocation of the Smad complex, thereby suppressing TGF- β -mediated gene expression and the subsequent cellular responses, including EMT and cell migration.[2]









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